molecular formula C23H11Cl3F3NO2 B2602184 (5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one CAS No. 320420-50-6

(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one

Cat. No. B2602184
CAS RN: 320420-50-6
M. Wt: 496.69
InChI Key: UZUMZVODRZWTBP-NVMNQCDNSA-N
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Description

(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one is a useful research compound. Its molecular formula is C23H11Cl3F3NO2 and its molecular weight is 496.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Design and Synthesis of Thiazolopyrimidine Derivatives : A series of thiazolopyrimidine derivatives were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds, including variations with furan moieties, demonstrated significant activity in pharmacological screenings, highlighting their potential as templates for developing new therapeutic agents (Selvam et al., 2012).

Microwave Assisted Synthesis of Pyrazoline Derivatives : Novel pyrazoline derivatives were synthesized, showing high anti-inflammatory and antibacterial activity. This research underscores the efficacy of using microwave irradiation for the synthesis of pharmacologically active compounds, including those with furan and pyridinyl groups (Ravula et al., 2016).

Synthesis of Pyrimidine and Pyridazine Derivatives : Studies focused on the synthesis of biologically active compounds containing pyrimidine and pyridazine fragments. These compounds, derived from arylmethylidene derivatives of furan-2(3H)-ones, exhibited plant-growth regulatory activity, suggesting applications in agriculture and pharmacology (Aniskova et al., 2017).

Structural and Theoretical Analysis of Tetraketones : Research into the structural analysis and theoretical investigation of tetraketones has provided insights into their chemical properties and reactions. This foundational knowledge supports the development of new chemical entities with potential applications in various scientific and industrial fields (Silva et al., 2018).

Biological Activity and Molecular Docking

Anticancer and Antimicrobial Activities of Furan Derivatives : The synthesis and evaluation of furan derivatives for their cytotoxicity against human leukemia cells and antimicrobial properties highlight the therapeutic potential of compounds with furan moieties. Molecular docking studies further support their relevance in drug development (Chandrappa et al., 2009).

Antioxidant Properties of Triazole Derivatives : The antioxidant and antiradical activities of triazole derivatives, including those with chlorophenyl and pyridinyl groups, have been explored, indicating their potential as antioxidants in medical and food applications (Bekircan et al., 2008).

Novel Heterocyclization Approaches : The development of new methods for synthesizing polysubstituted furans without the need for catalysts opens avenues for creating diverse chemical libraries for screening in drug discovery and other fields of chemistry (Damavandi et al., 2012).

properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl3F3NO2/c24-15-5-1-12(2-6-15)9-18-19(13-3-7-16(25)8-4-13)20(22(31)32-18)21-17(26)10-14(11-30-21)23(27,28)29/h1-11H/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMZVODRZWTBP-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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